molecular formula C17H23NOS B13748862 FURFURYLAMINE, 5-((ETHYLTHIO)METHYL)-N-(alpha-METHYLPHENETHYL)- CAS No. 23656-77-1

FURFURYLAMINE, 5-((ETHYLTHIO)METHYL)-N-(alpha-METHYLPHENETHYL)-

Cat. No.: B13748862
CAS No.: 23656-77-1
M. Wt: 289.4 g/mol
InChI Key: RSGYZXDOXLWQTA-UHFFFAOYSA-N
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Description

FURFURYLAMINE, 5-((ETHYLTHIO)METHYL)-N-(alpha-METHYLPHENETHYL)- is a complex organic compound with a unique structure that combines furfurylamine, ethylthio, and alpha-methylphenethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FURFURYLAMINE, 5-((ETHYLTHIO)METHYL)-N-(alpha-METHYLPHENETHYL)- typically involves multiple steps, starting with the preparation of the furfurylamine core. This is followed by the introduction of the ethylthio group and the alpha-methylphenethyl group through various chemical reactions. Common reagents used in these reactions include alkyl halides, thiols, and amines. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

FURFURYLAMINE, 5-((ETHYLTHIO)METHYL)-N-(alpha-METHYLPHENETHYL)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

FURFURYLAMINE, 5-((ETHYLTHIO)METHYL)-N-(alpha-METHYLPHENETHYL)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of FURFURYLAMINE, 5-((ETHYLTHIO)METHYL)-N-(alpha-METHYLPHENETHYL)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Alpha-methylphenethyl alcohol: Shares the alpha-methylphenethyl group but lacks the furfurylamine and ethylthio groups.

    Beta-amino-alpha-methylphenethyl alcohol: Contains the alpha-methylphenethyl group and an amino group but differs in structure and properties.

Uniqueness

FURFURYLAMINE, 5-((ETHYLTHIO)METHYL)-N-(alpha-METHYLPHENETHYL)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications that other similar compounds may not be suitable for.

Properties

CAS No.

23656-77-1

Molecular Formula

C17H23NOS

Molecular Weight

289.4 g/mol

IUPAC Name

N-[[5-(ethylsulfanylmethyl)furan-2-yl]methyl]-1-phenylpropan-2-amine

InChI

InChI=1S/C17H23NOS/c1-3-20-13-17-10-9-16(19-17)12-18-14(2)11-15-7-5-4-6-8-15/h4-10,14,18H,3,11-13H2,1-2H3

InChI Key

RSGYZXDOXLWQTA-UHFFFAOYSA-N

Canonical SMILES

CCSCC1=CC=C(O1)CNC(C)CC2=CC=CC=C2

Origin of Product

United States

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